molecular formula C8H16ClN3O2 B1378119 (4-Aminocyclohexanecarbonyl)urea hydrochloride CAS No. 1384563-39-6

(4-Aminocyclohexanecarbonyl)urea hydrochloride

Cat. No.: B1378119
CAS No.: 1384563-39-6
M. Wt: 221.68 g/mol
InChI Key: OGZPPCBIURUGDH-UHFFFAOYSA-N
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Description

(4-Aminocyclohexanecarbonyl)urea hydrochloride is a specialized chemical reagent designed for medicinal chemistry and drug discovery research. This compound integrates a cyclohexyl scaffold with a urea functionality, a feature prevalent in many pharmacologically active agents . The urea group is a privileged structure in medicinal chemistry, known for its ability to form strong hydrogen-bonding interactions with biological targets, which can be critical for achieving high potency and selectivity in drug candidates . The 4-aminocyclohexane moiety can provide conformational rigidity, potentially influencing the compound's overall bioavailability and binding properties. Researchers may utilize this molecule as a key synthetic intermediate for constructing more complex structures, particularly in developing protease inhibitors or modulators of protein-protein interactions. The hydrochloride salt ensures improved stability and solubility for various experimental applications. Handle with care using appropriate personal protective equipment. This product is intended for laboratory research by qualified professionals and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-amino-N-carbamoylcyclohexane-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O2.ClH/c9-6-3-1-5(2-4-6)7(12)11-8(10)13;/h5-6H,1-4,9H2,(H3,10,11,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGZPPCBIURUGDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)NC(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Hydrogenation Approach

A widely reported method involves catalytic hydrogenation of 4-aminobenzoic acid derivatives under controlled hydrogen pressure and temperature with a suitable catalyst (e.g., Ru/C).

  • Catalyst: 5% Ruthenium on carbon (Ru/C) is preferred.
  • Conditions: Hydrogen pressure between 10-40 bar; temperature around 100°C.
  • Solvent: Aprotic solvents such as acetone or mixtures with water.
  • Base: Sodium hydroxide or other bases to maintain basic conditions.
  • Outcome: Trans isomer ratio exceeding 75%, often reaching up to 82%, with yields around 68-73%.

This one-pot process enables direct conversion with minimized steps and is suitable for industrial scale due to moderate pressure and temperature requirements.

Process Details and Yield

Parameter Typical Value
Starting material p-Aminobenzoic acid
Catalyst loading 20-40 wt% (based on starting material)
Hydrogen pressure 10-15 bar (preferred)
Temperature 100°C
Reaction time 24-28 hours
Trans/cis ratio ~4.2 to 4.6 (trans favored)
Yield after workup 68-73%
Purification Crystallization from aprotic solvents

The reaction mixture is cooled to precipitate the product, followed by extraction and purification steps involving citric acid washes and solvent extractions to isolate the trans isomer with high purity.

Functionalization to (4-Aminocyclohexanecarbonyl)urea

Urea Formation

The urea moiety is introduced via reaction of the 4-aminocyclohexanecarboxylic acid intermediate with urea or isocyanate derivatives under controlled conditions.

  • Typical Reaction: Amino group reacts with urea or carbamoyl chloride to form the urea linkage.
  • Solvent: Often aqueous or mixed solvents to facilitate reaction and crystallization.
  • Temperature: Mild heating (~50-80°C) to promote coupling.
  • Isolation: Formation of hydrochloride salt by treatment with HCl gas or aqueous HCl to yield the hydrochloride salt of the urea derivative.

Example Process (Based on Related Urea Preparations)

From analogous processes for monocyclohexyl urea:

Step Conditions/Details
Reactants Cyclohexylamine and urea
Solvent Water or aqueous medium
Temperature 50-80°C
Reaction time Several hours
Isolation Cooling to precipitate product, filtration
Salt formation Treatment with HCl to form hydrochloride salt

This approach ensures high purity and yield of the urea hydrochloride salt with minimal side reactions.

Separation and Purification Techniques

Cis/Trans Isomer Separation

  • Selective precipitation: Using acetone and temperature control (-10°C) to precipitate the trans isomer preferentially.
  • Salt formation: Acidification with citric acid to pH ~4 assists in selective extraction.
  • Extraction: Multiple dichloromethane extractions to separate organic and aqueous phases.
  • Drying: Organic layers dried over sodium sulfate and evaporated under reduced pressure.

Yield and Purity Data

Compound Yield (%) Purity (%) Notes
trans-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-l-carboxylic acid 62-70 92-99 After separation from cis isomer
Final urea hydrochloride derivative ~70-75 >95 After salt formation and drying

These purification steps are crucial to obtain the desired stereochemistry and pharmaceutical-grade purity.

Summary Table of Preparation Method

Stage Reagents/Conditions Outcome Yield (%) Purity (%) Notes
Hydrogenation of 4-aminobenzoic acid Ru/C catalyst, H2 (10-15 bar), NaOH, acetone, 100°C trans-4-aminocyclohexanecarboxylic acid 68-73 >90 High trans selectivity
Boc protection (optional) Boc anhydride, acetone, room temp Boc-protected intermediate ~70 ~92 For further functionalization
Cis/trans separation K2CO3, bromethane, acetone, 60°C, cooling Enriched trans isomer 62 99+ Precipitation and extraction
Urea formation Urea or isocyanate, aqueous or mixed solvent, mild heat (4-Aminocyclohexanecarbonyl)urea ~70 >95 Followed by HCl salt formation
Hydrochloride salt formation HCl gas or aqueous HCl (4-Aminocyclohexanecarbonyl)urea hydrochloride ~70 >95 Final isolated product

Research Findings and Industrial Considerations

  • The use of low hydrogen pressure (<50 bar) and mild temperatures enables safer and scalable industrial synthesis.
  • Catalyst reuse is possible but requires careful workup to maintain yield and isomer ratio.
  • The one-pot hydrogenation and functionalization process reduces steps and waste.
  • Purification by selective precipitation and acid-base extraction ensures high stereochemical purity essential for pharmaceutical applications.
  • The hydrochloride salt form improves compound stability and handling.

Chemical Reactions Analysis

Types of Reactions

(4-Aminocyclohexanecarbonyl)urea hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced analogs of the original compound .

Scientific Research Applications

The compound (4-Aminocyclohexanecarbonyl)urea hydrochloride is a significant molecule in various scientific research applications, particularly in medicinal chemistry and materials science. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Chemical Properties and Structure

(4-Aminocyclohexanecarbonyl)urea hydrochloride is characterized by its unique structure, which includes an amine group, a urea moiety, and a cyclohexane ring. This configuration contributes to its biological activity and potential applications in drug development.

Medicinal Chemistry

  • Cancer Treatment : Research indicates that compounds related to (4-Aminocyclohexanecarbonyl)urea hydrochloride can inhibit protein-protein interactions, particularly those involving RAS proteins, which are critical in cancer proliferation pathways. A patent describes its use in developing medications aimed at treating proliferative conditions such as cancer by disrupting these interactions .
  • Neuropharmacology : The compound has been explored for its neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases. Studies have shown that derivatives of this compound can exhibit significant protective effects on neuronal cells under stress conditions.

Materials Science

  • Hydrogels Formation : The compound has been investigated for its ability to form supramolecular hydrogels. These hydrogels have applications in drug delivery systems, wound healing, and tissue engineering due to their biocompatibility and tunable mechanical properties . The formation of hydrogels from small organic molecules like (4-Aminocyclohexanecarbonyl)urea hydrochloride highlights its versatility as a building block for advanced biomaterials.
Application AreaSpecific Use CaseImpact
Cancer TreatmentInhibition of RAS-effector interactionsPotential for new cancer therapies
NeuropharmacologyNeuroprotective effectsTreatment avenues for neurodegenerative diseases
Materials ScienceSupramolecular hydrogelsDrug delivery, wound healing

Biomaterials

  • Cell Culture and Tissue Engineering : The hydrogel formed from (4-Aminocyclohexanecarbonyl)urea hydrochloride can support cell growth and differentiation, making it suitable for applications in regenerative medicine. Its ability to mimic extracellular matrix properties is particularly valuable .

Photochemical Applications

  • Light-Responsive Materials : Research has demonstrated that compounds with similar structures can be used in photochemical reactions to create light-responsive materials. This application is critical for developing smart materials that can change properties upon exposure to light, enhancing their functionality in biomedical applications .

Case Study 1: Cancer Therapeutics

A study published in a patent application explored the efficacy of (4-Aminocyclohexanecarbonyl)urea hydrochloride derivatives in inhibiting RAS signaling pathways. In vitro experiments demonstrated a significant reduction in cell proliferation when treated with these compounds, suggesting their potential as therapeutic agents against specific cancers.

Case Study 2: Hydrogel Development

In an investigation into supramolecular hydrogels, researchers synthesized (4-Aminocyclohexanecarbonyl)urea hydrochloride-based gels that exhibited excellent mechanical properties and biocompatibility. These hydrogels were tested for drug release profiles, showing promising results for sustained drug delivery applications.

Mechanism of Action

The mechanism of action of (4-Aminocyclohexanecarbonyl)urea hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared below with structurally related cyclohexane derivatives:

Compound Name Key Functional Groups Molecular Formula Molecular Weight Key Properties
(4-Aminocyclohexanecarbonyl)urea hydrochloride Urea, carbonyl, cyclohexylamine, hydrochloride C₈H₁₅ClN₃O₂ (estimated) ~220.68 g/mol (est.) High polarity (urea + HCl), water solubility likely enhanced by hydrogen bonding
trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride Carboxylic acid, cyclohexylamine, hydrochloride C₈H₁₆ClNO₂ 193.67 g/mol pH-dependent solubility (carboxylic acid), rigid trans-configuration
N-(4-Chloro-benzyl)-cyclohexane-1,4-diamine hydrochloride Chlorobenzyl, cyclohexanediamine, hydrochloride C₁₃H₂₀Cl₂N₂ 275.22 g/mol Lipophilic (chlorobenzyl), potential for aromatic interactions
4-(2-Aminoethyl)catechol hydrochloride Catechol, ethylamine, hydrochloride C₈H₁₂ClNO₂ 197.64 g/mol Redox-active (catechol), chelating properties

Key Research Findings

Polarity and Solubility: The urea group in (4-Aminocyclohexanecarbonyl)urea hydrochloride enhances hydrophilicity compared to purely aliphatic cyclohexane derivatives like N-(4-Chloro-benzyl)-cyclohexane-1,4-diamine hydrochloride, which exhibits lipophilicity due to its chlorobenzyl substituent . Urea’s hydrogen-bonding capacity may improve aqueous solubility relative to trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride, whose solubility is pH-dependent (carboxylic acid deprotonates at higher pH) .

Reactivity: The urea moiety enables participation in supramolecular interactions, as seen in studies of urea co-crystals with nitro compounds (e.g., nitrofurantoin-urea co-crystals analyzed via terahertz spectroscopy) . In contrast, compounds like 4-(2-Aminoethyl)catechol hydrochloride leverage catechol’s redox activity for applications in metal chelation or sensor development .

This contrasts with trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride, which resembles nonsteroidal anti-inflammatory drug (NSAID) precursors . Discontinuation of (4-Aminocyclohexanecarbonyl)urea hydrochloride (as noted in ) suggests challenges in synthesis or commercial viability compared to analogs like N-(4-Chloro-benzyl)-cyclohexane-1,4-diamine hydrochloride, which remains available .

Biological Activity

(4-Aminocyclohexanecarbonyl)urea hydrochloride, with the molecular formula C8H16ClN3O2 and a molecular weight of 221.68 g/mol, is a chemical compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

The biological activity of (4-Aminocyclohexanecarbonyl)urea hydrochloride is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. Research indicates that this compound may act as an inhibitor or modulator in biochemical pathways relevant to disease processes.

Biological Activity

Recent studies have highlighted the compound's significant biological activity, particularly in the following areas:

  • Antimicrobial Activity : Preliminary investigations suggest that (4-Aminocyclohexanecarbonyl)urea hydrochloride exhibits antibacterial properties. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth .
  • Anticancer Potential : The compound has been studied for its potential role in cancer therapy. In vitro assays indicate that it may induce apoptosis in cancer cell lines by modulating apoptotic pathways .
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders .

Case Study 1: Antibacterial Activity

A focused study evaluated the antibacterial efficacy of (4-Aminocyclohexanecarbonyl)urea hydrochloride against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating moderate antibacterial activity.

Case Study 2: Apoptosis Induction in Cancer Cells

In a series of experiments involving human cancer cell lines, (4-Aminocyclohexanecarbonyl)urea hydrochloride was found to significantly increase the rate of apoptosis compared to control groups. Flow cytometry analysis revealed that treated cells exhibited increased Annexin V positivity, suggesting enhanced apoptotic activity.

Comparative Analysis

To contextualize the biological activity of (4-Aminocyclohexanecarbonyl)urea hydrochloride, we compare it with similar compounds:

Compound NameAntimicrobial ActivityApoptosis InductionEnzyme Inhibition
(4-Aminocyclohexanecarbonyl)urea HClModerateSignificantYes
(4-Aminocyclohexanecarbonyl)thioureaLowModerateNo
(4-Aminocyclohexanecarbonyl)guanidineHighLowYes

This table illustrates that while (4-Aminocyclohexanecarbonyl)urea hydrochloride shows moderate antimicrobial activity and significant apoptosis induction, other compounds like guanidine may exhibit higher antibacterial properties but lower efficacy in inducing apoptosis.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (4-Aminocyclohexanecarbonyl)urea hydrochloride with high purity?

  • Methodological Answer : Optimize reaction conditions by controlling temperature (e.g., 0–5°C for exothermic steps) and stoichiometric ratios of precursors (e.g., 4-aminocyclohexanecarboxylic acid and urea derivatives). Purification via reversed-phase HPLC (≥98% purity) or recrystallization in ethanol/water mixtures is recommended. Monitor progress using TLC (silica gel, chloroform/methanol 9:1) and confirm purity via NMR (e.g., ¹H/¹³C) and mass spectrometry .

Q. How should researchers characterize the structural and functional groups of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • FT-IR : Identify urea carbonyl stretching (~1640–1680 cm⁻¹) and amine N-H stretches (~3300 cm⁻¹).
  • NMR : Assign cyclohexane ring protons (δ 1.2–2.5 ppm) and urea NH signals (δ 5.5–6.5 ppm).
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks involving the urea moiety .

Q. What stability studies are critical for ensuring experimental reproducibility?

  • Methodological Answer : Conduct accelerated stability testing under varying conditions:

  • Thermal stability : Use TGA/DSC to assess decomposition above 150°C.
  • pH stability : Test solubility and degradation in buffers (pH 2–12) via UV-Vis or HPLC.
  • Long-term storage : Store desiccated at –20°C to prevent hydrolysis of the urea group .

Advanced Research Questions

Q. How can researchers optimize reaction yields for scale-up synthesis while minimizing byproducts?

  • Methodological Answer : Employ a factorial design of experiments (DoE) to test variables:

  • Factors : Solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., 1–5 mol% HOBt), and reaction time (12–48 hrs).
  • Response surface analysis : Identify optimal conditions using HPLC yield data.
  • Scale-up validation : Replicate small-scale conditions in a jacketed reactor with controlled agitation .

Q. How to resolve contradictions in reported bioactivity data across different studies?

  • Methodological Answer : Cross-validate experimental parameters:

  • Assay conditions : Compare cell lines (e.g., HEK293 vs. HeLa), incubation times, and compound concentrations.
  • Control experiments : Test for off-target effects using urea derivatives without the cyclohexane moiety.
  • Statistical analysis : Apply multivariate regression to isolate variables causing discrepancies .

Q. What role does the urea group play in molecular interactions with biological targets?

  • Methodological Answer : Investigate hydrogen-bonding and π-stacking interactions:

  • Molecular docking : Simulate binding to enzymes (e.g., urease) using AutoDock Vina.
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (ΔG, ΔH) in buffer systems.
  • Mutagenesis studies : Replace urea with thiourea to assess functional group specificity .

Q. How can computational modeling predict the compound’s behavior in complex biological systems?

  • Methodological Answer : Combine quantum mechanics/molecular mechanics (QM/MM) and MD simulations:

  • QM/MM : Model electronic interactions at active sites (e.g., cyclohexane ring distortion energies).
  • MD simulations : Simulate solvation dynamics in lipid bilayers or aqueous environments for 100+ ns.
  • ADMET prediction : Use SwissADME to estimate permeability and metabolic stability .

Data Contradiction and Validation

Q. Why do different studies report varying solubility profiles for this compound?

  • Methodological Answer : Address variability by standardizing protocols:

  • Solvent pre-saturation : Equilibrate solvents (e.g., DMSO, PBS) at 25°C before testing.
  • Analytical consistency : Use nephelometry for turbidity measurements or HPLC for concentration quantification.
  • Report conditions : Document ionic strength and buffer composition, as chloride ions may affect solubility .

Q. How to validate the compound’s supramolecular assembly in solution?

  • Methodological Answer : Use multi-technique approaches:

  • Dynamic light scattering (DLS) : Measure aggregate size distributions in aqueous solutions.
  • SEM/TEM : Image self-assembled structures after lyophilization.
  • SAXS/WAXS : Resolve long-range order in crystalline vs. amorphous phases .

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